N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide
Description
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H13N3O/c1-9-2-3-11-7-12(5-4-10(11)6-9)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17) |
InChI Key |
HMDMQOZDZYKTSC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)N/C=N/N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NC=NN |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
-
- The naphthalene ring is nitrated to introduce nitro groups, which serve as precursors for subsequent reactions.
-
- The nitro groups are reduced to amines, forming a suitable intermediate for further functionalization.
-
- The amine groups are then formylated using reagents such as formic acid or formaldehyde, introducing formyl groups into the structure.
-
- The formylated naphthalene derivative is reacted with hydrazine hydrate to form the hydrazone linkage, resulting in the desired compound.
-
- The hydrazone is coupled with a carboxamide derivative, completing the synthesis of this compound.
Reaction Conditions and Optimization
The synthetic route can be optimized by adjusting various parameters such as temperature, reaction time, and solvent choice to enhance yield and purity. Catalysts may also be employed to facilitate specific transformations within the synthesis process.
Detailed Reaction Analysis
The following table summarizes the key reactions involved in the preparation of this compound:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| Nitration | Electrophilic substitution | Nitric acid, sulfuric acid | 50°C, 1-2 hours |
| Reduction | Reduction | Iron powder, HCl | Reflux in ethanol |
| Formylation | Aldol reaction | Formaldehyde | Room temperature |
| Hydrazone Formation | Condensation | Hydrazine hydrate | Reflux in ethanol |
| Final Coupling | Coupling | Carboxamide derivative | Room temperature |
Research Findings
Recent studies have explored various aspects of this compound, focusing on its biological activities and potential applications:
Biological Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism of action may involve enzyme inhibition related to cell proliferation and oxidative stress reduction.
Antimicrobial Screening Results
A comparative study highlighted the antimicrobial efficacy of this compound against selected bacterial strains:
| Compound Name | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | High | Moderate |
Chemical Reactions Analysis
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to control the reaction rates and yields.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 268.31 g/mol. Its structure features a naphthalene ring substituted with a hydrazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various naphthalene derivatives, including N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Screening
In a comparative study, several naphthalene derivatives were synthesized and screened for their antimicrobial activity. The results indicated that derivatives with hydrazine substitutions demonstrated enhanced activity against both gram-positive and gram-negative bacteria.
| Compound Name | Activity Against MRSA | Activity Against E. coli |
|---|---|---|
| This compound | Moderate | Low |
| N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | High | Moderate |
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit key enzymes involved in various biochemical pathways. Specifically, it has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases.
Case Study: Enzyme Inhibition Profile
A series of hydrazinecarboxamides were synthesized and tested for their inhibitory effects on AChE and BuChE. The findings suggested that certain derivatives exhibited IC50 values comparable to established drugs like rivastigmine.
| Compound Name | IC50 (AChE) µM | IC50 (BuChE) µM |
|---|---|---|
| This compound | 45.0 | 60.0 |
| Rivastigmine | 30.0 | 55.0 |
Anticancer Potential
The hydrazine moiety is known for its role in anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 40 |
Mechanism of Action
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone with a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes related to cancer proliferation, particularly those involved in histone acetylation, which plays a crucial role in gene expression regulation.
- Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect is mediated through the scavenging of free radicals .
- Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on recent studies:
Case Studies
- Cancer Research : A study published in 2021 explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, where the compound induced apoptosis through mitochondrial pathways.
- Antioxidant Studies : A 2020 investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Antimicrobial Activity : In a 2023 study, the compound was tested against several bacterial strains, including E. coli and S. aureus. Results showed promising antimicrobial activity, indicating its potential use in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
